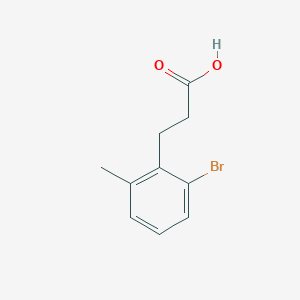

3-(2-Bromo-6-methylphenyl)propanoic acid

Description

Contextual Significance of Arylpropanoic Acids in Advanced Organic Synthesis

Arylpropanoic acids represent a crucial class of organic compounds, widely recognized for their applications in medicinal chemistry and as versatile synthetic intermediates. orientjchem.org This family of molecules includes some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.orgorgsyn.org Beyond their pharmaceutical importance, the arylpropanoic acid scaffold serves as a fundamental building block in the synthesis of more complex molecules. researchgate.net

The synthetic utility of these compounds stems from the presence of both an aromatic ring and a carboxylic acid functional group. This duality allows for a wide range of chemical modifications. Researchers have developed numerous methods for their synthesis, including the direct methylation of arylacetic acid derivatives and multi-step sequences starting from commercially available benzaldehydes. orgsyn.orgresearchgate.net The development of concise and efficient synthetic routes to arylpropanoic acids continues to be an active area of research, aiming to create diverse libraries of compounds for various applications. researchgate.netacs.org

Strategic Importance of ortho-Brominated Methylphenyl Scaffolds in Chemical Transformations

The ortho-brominated methylphenyl portion of 3-(2-Bromo-6-methylphenyl)propanoic acid imparts significant strategic value for chemical synthesis. Halogenated aromatic compounds, particularly those containing bromine, are highly prized intermediates in organic chemistry. mdpi.com The bromine atom functions as a versatile "handle" that can be readily transformed into other functional groups through a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The selective introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a key strategy in multi-step synthesis. researchgate.net Specifically, ortho-bromination of substituted phenols and other aromatics allows for the construction of sterically hindered and electronically modulated molecular architectures. mdpi.comnih.gov The presence of a methyl group ortho to the bromine, as in this compound's scaffold, can influence the molecule's conformation and reactivity, potentially directing subsequent transformations or affecting the final properties of a target molecule. This substitution pattern is often intentionally designed to block certain metabolic pathways or to fine-tune the three-dimensional shape of a molecule for specific biological interactions. researchgate.net

Rationale for Dedicated Academic Inquiry into this compound

The specific academic interest in this compound arises from the combination of its constituent parts. It is a bifunctional building block, offering two distinct points for chemical modification: the carboxylic acid group and the carbon-bromine bond. This structure allows chemists to design synthetic pathways where each functional group can be reacted independently, enabling the construction of complex molecular targets in a controlled, stepwise manner.

The compound serves as a specialized scaffold for creating derivatives with potential applications in medicinal chemistry and materials science. For instance, the propanoic acid side chain can be converted into amides, esters, or other functional groups, while the bromo-aryl moiety can participate in carbon-carbon bond-forming reactions to build more elaborate aromatic systems. The ortho-methyl group adds a layer of steric complexity, making this compound a useful tool for probing structure-activity relationships where molecular shape is critical.

Overview of Research Domains for this compound

While extensive, dedicated studies on this compound are not widely published, its structure suggests its utility in several key research domains:

Synthetic Methodology: This compound is an ideal substrate for developing and testing new synthetic reactions. Its bifunctional nature allows researchers to explore the selectivity of new catalysts and reagents. For example, it could be used to test a new cross-coupling reaction's tolerance for a free carboxylic acid.

Medicinal Chemistry and Drug Discovery: As a fragment-like molecule, it can be used as a starting point for the synthesis of novel therapeutic agents. The arylpropanoic acid motif is a known pharmacophore, and the ortho-bromomethylphenyl group allows for systematic modification to explore how changes in a molecule's structure affect its biological activity. nih.gov It could be a precursor for creating libraries of compounds for screening against various biological targets.

Heterocyclic Chemistry: The compound can serve as a precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions could potentially lead to the formation of dihydrocoumarins or other fused ring systems that are prevalent in natural products and pharmaceuticals. acs.orgacs.org

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and properties of the title compound.

| Property | Value | Source(s) |

| CAS Number | 1261861-12-4 | cymitquimica.comsigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₁₀H₁₁BrO₂ | sigmaaldrich.commyskinrecipes.com |

| Molecular Weight | 243.1 g/mol | cymitquimica.comcymitquimica.com |

| Synonyms | 2-Bromo-6-methylbenzenepropanoic acid | cymitquimica.com |

| Purity | ≥95% | cymitquimica.comcymitquimica.com |

| Predicted Boiling Point | 349.0 ± 27.0 °C | myskinrecipes.com |

Table 2: Comparison of Selected Arylpropanoic Acids This table provides context by comparing the title compound with other relevant arylpropanoic acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature/Use | Source(s) |

| This compound | C₁₀H₁₁BrO₂ | 243.1 | Bifunctional synthetic building block | cymitquimica.comsigmaaldrich.com |

| 2-Phenylpropionic acid | C₉H₁₀O₂ | 150.17 | Simplest member of the 2-arylpropanoic acid class | orgsyn.org |

| 2-(3-Bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | Isomeric bromo-substituted building block | nih.gov |

| 3-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | Aliphatic bromo-acid, synthetic intermediate | chemicalbook.comnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-6-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGLXWBHCAYDMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276367 | |

| Record name | Benzenepropanoic acid, 2-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261861-12-4 | |

| Record name | Benzenepropanoic acid, 2-bromo-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261861-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2-bromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromo 6 Methylphenyl Propanoic Acid and Analogous Structures

Regioselective Synthesis of ortho-Brominated Methylphenyl Precursors

The key to synthesizing 3-(2-bromo-6-methylphenyl)propanoic acid lies in the efficient and selective preparation of the 2-bromo-6-methylphenyl scaffold. This requires precise control over the regiochemistry of the bromination reaction on a toluene (B28343) or aniline (B41778) derivative.

Directed Halogenation Approaches for 2-Bromo-6-methylphenyl Moieties

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. This generates a stabilized aryllithium species that can then react with an electrophilic bromine source to install the bromo substituent with high selectivity. For the synthesis of a 2-bromo-6-methylphenyl precursor, a suitable directing group on a 2-methylphenyl starting material would be required.

Another important strategy is the electrophilic bromination of aniline derivatives. The amino group is a strong activating group and an ortho, para-director. By protecting the amino group, for instance as an acetanilide, its directing ability can be modulated. Subsequent bromination often leads to a mixture of ortho and para isomers. However, in cases where the para position is blocked, bromination is directed to the ortho position. google.com For example, the bromination of N-acetyl-2-methylaniline can provide a route to the desired 2-bromo-6-methylaniline (B1334028) precursor after deprotection. google.com The use of N-bromosuccinimide (NBS) as a brominating agent in the presence of an acid catalyst can also achieve selective ortho-bromination of certain phenol (B47542) derivatives. mdpi.com

The direct bromination of toluene with bromine in the presence of a Lewis acid like FeBr₃ typically yields a mixture of ortho- and para-bromotoluene, with the para isomer being the major product due to steric hindrance at the ortho position. doubtnut.comslideserve.comechemi.com Achieving high selectivity for ortho-bromotoluene can be challenging under these conditions.

| Starting Material | Reagents | Product | Key Feature |

| 2-Methylaniline | 1. Acetic anhydride (B1165640) 2. Bromine 3. H⁺ | 2-Bromo-6-methylaniline | Protection of the amine group directs bromination. |

| p-Toluidine | 1. Acetic anhydride 2. Bromine 3. H⁺ | 4-Bromo-2-methylaniline | para-Position is blocked, directing bromination ortho to the methyl group. echemi.comnih.gov |

| 2,6-Dimethylbenzoic acid | NaBrO₃, HBr, light | 2-Bromomethyl-6-methyl-benzoic acid | Selective benzylic bromination. google.com |

Synthesis via Ring-Closure and Functionalization Reactions

While less common for this specific target, ring-closure reactions can be a viable strategy for constructing substituted aromatic rings. For instance, a Diels-Alder reaction between a suitably substituted diene and a dienophile could in principle form a cyclohexene (B86901) ring that, upon oxidation and further functionalization, yields the desired aromatic core. However, the synthesis of the required precursors for such a strategy can be complex.

More practically, functionalization of pre-existing aromatic rings is the dominant approach. Starting from 2-methylaniline, diazotization followed by a Sandmeyer reaction with cuprous bromide can introduce the bromo substituent at the 2-position. However, controlling the regioselectivity to obtain the 2-bromo-6-methyl isomer from a mixture of toluidines would be necessary. A more direct route involves the bromination of 2-methylaniline itself. While direct bromination can lead to mixtures, careful control of reaction conditions can favor the desired isomer. sigmaaldrich.com

Construction of the Propanoic Acid Side Chain

Once the 2-bromo-6-methylphenyl precursor is in hand, the next critical step is the introduction of the propanoic acid side chain. Several classical and modern carbon-carbon bond-forming reactions can be employed for this purpose.

Carbon-Carbon Bond Formation Strategies (e.g., Michael Addition, Wittig Reactions, Grignard Chemistry)

Malonic Ester Synthesis: A classic and reliable method for forming a carboxylic acid with two additional carbons is the malonic ester synthesis. organicchemistrytutor.comlibretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com This approach would involve the synthesis of a 2-bromo-6-methylbenzyl halide (e.g., bromide or chloride) from a precursor like 2-bromo-6-methylbenzaldehyde (B2506949) sigmaaldrich.com or 2-bromo-6-methyltoluene. The benzyl (B1604629) halide can then be used to alkylate diethyl malonate in the presence of a base. Subsequent hydrolysis and decarboxylation would yield the desired this compound.

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for the coupling of aryl halides with alkenes. wikipedia.orgorganic-chemistry.orgugent.beresearchgate.netresearchgate.net In this context, 2-bromo-6-methyliodobenzene or 2,6-dibromotoluene (B1294787) could be coupled with an acrylate (B77674) ester, such as ethyl acrylate, in the presence of a palladium catalyst and a base. The resulting cinnamate (B1238496) derivative can then be reduced (e.g., by catalytic hydrogenation) to the corresponding propanoate ester, which upon hydrolysis would give the target carboxylic acid.

Sonogashira Coupling: Similar to the Heck reaction, the Sonogashira coupling involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov 2-Bromo-6-methyliodobenzene could be coupled with a protected acetylene, such as trimethylsilylacetylene. After desilylation, the resulting terminal alkyne can be converted to the propanoic acid side chain through various methods, including hydrocarboxylation or oxidation of a hydrated alkyne.

Grignard Chemistry: The reaction of a Grignard reagent with an appropriate electrophile can also be used to construct the side chain. For example, a Grignard reagent prepared from 2-bromo-6-methyl-1-halobenzene could react with ethylene (B1197577) oxide to introduce a two-carbon chain. Subsequent oxidation of the resulting alcohol would yield the corresponding acetic acid derivative, which could then be homologated.

Wittig Reaction: The Wittig reaction, which converts an aldehyde or ketone into an alkene, can also be a key step. guidechem.com Starting from 2-bromo-6-methylbenzaldehyde, a Wittig reaction with a phosphonium (B103445) ylide derived from a two-carbon fragment (e.g., (carbethoxymethyl)triphenylphosphonium bromide) would yield an α,β-unsaturated ester. Subsequent reduction of the double bond and hydrolysis of the ester would afford the final product.

| Reaction Type | Aryl Precursor | Reagent(s) for Side Chain | Intermediate | Final Product Formation |

| Malonic Ester Synthesis | 2-Bromo-6-methylbenzyl halide | Diethyl malonate, NaOEt | Alkylated malonic ester | Hydrolysis and decarboxylation. |

| Heck Reaction | 2-Bromo-6-methyliodobenzene | Ethyl acrylate, Pd catalyst, base | Ethyl 3-(2-bromo-6-methylphenyl)acrylate | Reduction and hydrolysis. |

| Sonogashira Coupling | 2-Bromo-6-methyliodobenzene | Trimethylsilylacetylene, Pd/Cu catalyst | 2-Bromo-6-methyl(trimethylsilylethynyl)benzene | Desilylation, hydration, and oxidation. |

| Wittig Reaction | 2-Bromo-6-methylbenzaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(2-bromo-6-methylphenyl)acrylate | Reduction and hydrolysis. |

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Many of the strategies described above yield an ester or a nitrile as the precursor to the carboxylic acid. The final step in these synthetic sequences is a functional group interconversion.

Hydrolysis: The most common method for converting esters and nitriles to carboxylic acids is hydrolysis. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for esters as it is typically irreversible. Acid-catalyzed hydrolysis is also effective for both esters and nitriles.

Oxidation: If the side chain is introduced as an alcohol or an aldehyde, oxidation is required to form the carboxylic acid. A variety of oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Arndt-Eistert Homologation: This method allows for the one-carbon chain extension of a carboxylic acid. organic-chemistry.orgwikipedia.orgyoutube.comnrochemistry.comscribd.com If 2-bromo-6-methylphenylacetic acid were available, it could be converted to its acid chloride, which would then react with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water would yield the desired this compound.

Convergent and Linear Synthetic Routes to this compound

Synthetic strategies can be broadly categorized as either linear or convergent.

Optimization of Reaction Conditions for Maximizing Yields and Purity

The efficient synthesis of this compound is predicated on a well-defined synthetic route, with the Knoevenagel condensation followed by a reduction step being a common and adaptable strategy. This process typically begins with a suitable benzaldehyde (B42025) derivative.

A plausible synthetic pathway commences with the Knoevenagel condensation of 2-bromo-6-methylbenzaldehyde with malonic acid. This reaction forms an unsaturated intermediate, (E)-3-(2-bromo-6-methylphenyl)acrylic acid. The subsequent step involves the reduction of the carbon-carbon double bond of this intermediate to yield the final saturated propanoic acid.

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, 2-bromo-6-methylbenzaldehyde reacts with malonic acid, typically in the presence of a basic catalyst such as pyridine (B92270) or piperidine.

Optimization of this step is crucial for maximizing the yield of the cinnamic acid derivative. Key parameters to consider include the choice of catalyst, solvent, and reaction temperature. A non-polar solvent like toluene is often employed to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction towards completion.

Table 1: Optimization of Knoevenagel Condensation

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Piperidine (0.1) | Toluene | 110 | 6 | 75 |

| 2 | Pyridine (1.0) | Toluene | 110 | 6 | 82 |

| 3 | Piperidine (0.1) | Ethanol | 78 | 12 | 68 |

| 4 | Pyridine (1.0) | DMF | 100 | 4 | 85 |

| 5 | Pyridine (1.0) / Acetic Acid (0.2) | Toluene | 110 | 5 | 92 |

This is a hypothetical data table for illustrative purposes.

As indicated in the table, a combination of pyridine as a base and a catalytic amount of acetic acid in toluene at reflux often provides the highest yields by promoting both the condensation and the subsequent decarboxylation of the intermediate malonic acid adduct.

Step 2: Reduction of the Unsaturated Intermediate

The second step involves the reduction of the α,β-unsaturated carboxylic acid. Catalytic hydrogenation is a common and effective method for this transformation. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere.

Optimization of this reduction is critical to ensure complete saturation of the double bond without causing unwanted side reactions, such as de-bromination. Parameters to optimize include the hydrogen pressure, temperature, catalyst loading, and solvent.

Table 2: Optimization of Catalytic Hydrogenation

| Entry | Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10% Pd/C | 20 | Ethanol | 25 | 88 |

| 2 | 5% Pd/C | 50 | Methanol | 25 | 95 |

| 3 | 10% Pd/C | 50 | Ethyl Acetate (B1210297) | 40 | 97 |

| 4 | Raney Nickel | 100 | Ethanol | 50 | 85 (with de-bromination) |

| 5 | 5% Pd/C | 50 | Ethyl Acetate | 25 | 98 |

This is a hypothetical data table for illustrative purposes.

The use of a 5% Pd/C catalyst in ethyl acetate at a moderate hydrogen pressure and room temperature generally provides excellent yields and high purity of this compound, minimizing the risk of hydrodebromination.

Scalable Synthetic Protocols for Research and Development Applications

Transitioning a synthetic route from a laboratory scale to a larger research and development or pilot plant scale requires careful consideration of several factors to ensure safety, cost-effectiveness, and reproducibility.

For the proposed synthesis of this compound, a scalable protocol would involve modifications to the optimized lab-scale procedure.

Reagent and Solvent Selection : For the Knoevenagel condensation, while toluene is effective, a higher-boiling, less flammable solvent might be considered for improved safety on a larger scale. The use of expensive catalysts should be minimized, or a recyclable heterogeneous catalyst could be explored.

Process Control and Monitoring : On a larger scale, the exothermic nature of the hydrogenation step must be carefully managed. This involves controlled addition of reagents, efficient heat exchange systems, and continuous monitoring of temperature and pressure.

Work-up and Purification : Extraction and column chromatography, common in lab-scale synthesis, are often impractical for large quantities. Crystallization is the preferred method for purification on a larger scale. The choice of crystallization solvent is critical to ensure high recovery of the pure product. For this compound, a mixed solvent system, such as ethyl acetate/hexanes, would likely be developed to achieve optimal crystallization.

Safety Considerations : Handling bromine-containing compounds requires appropriate personal protective equipment and engineering controls to avoid inhalation and skin contact. The use of hydrogen gas under pressure necessitates a specialized hydrogenation reactor and adherence to strict safety protocols to mitigate the risk of explosion.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3 2 Bromo 6 Methylphenyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Bromo-6-methylphenyl)propanoic acid. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be elucidated.

Detailed Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propanoic acid side chain, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine atom, the methyl group, and the carboxylic acid functional group.

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton situated between the bromo and methyl-propanoic acid groups is likely to be the most deshielded. The propanoic acid side chain will present as two methylene (B1212753) groups, with the one closer to the carboxylic acid group appearing at a higher chemical shift. The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the spectrum. The carboxylic acid proton itself is expected to be a broad singlet at a significantly downfield chemical shift, and its visibility may depend on the solvent used.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Ar-H | 7.20 - 7.40 | Multiplet | 3H |

| -CH₂- (alpha to COOH) | 2.70 - 2.90 | Triplet | 2H |

| -CH₂- (benzylic) | 3.00 - 3.20 | Triplet | 2H |

| Ar-CH₃ | 2.40 - 2.50 | Singlet | 3H |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the range of 120-140 ppm, with their specific shifts influenced by the attached bromine and methyl groups. The carbon bearing the bromine atom (C-Br) is expected to be in the lower end of this range due to the heavy atom effect. The carbons of the propanoic acid side chain and the methyl group will be found in the upfield region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| Ar-C (quaternary) | 135 - 145 |

| Ar-CH | 125 - 135 |

| Ar-C-Br | 120 - 125 |

| -CH₂- (alpha to COOH) | 30 - 35 |

| -CH₂- (benzylic) | 35 - 40 |

| Ar-CH₃ | 20 - 25 |

Note: Predicted data is based on standard chemical shift values and substituent effects. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the coupling between the two methylene groups of the propanoic acid side chain. Correlations between the aromatic protons would also be observed, helping to delineate their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. The aromatic C-H signals would also be unambiguously assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds). Important correlations would be seen from the benzylic methylene protons to the aromatic carbons (including the quaternary carbons) and to the carbonyl carbon. The methyl protons would show a correlation to the aromatic carbon they are attached to and its neighbors. These correlations are crucial for piecing together the entire molecular framework.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound will be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700 cm⁻¹. Other significant absorptions will include C-H stretching from the aromatic ring and the alkyl chain, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers.

Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br stretch | 500 - 600 | Medium |

Note: Predicted data is based on typical group frequencies. Actual experimental values may vary.

Raman Spectroscopic Investigation

Raman spectroscopy provides complementary information to FTIR. While the O-H stretch is typically weak in Raman, the C=C stretching of the aromatic ring and the C-Br stretch are expected to show strong signals. The symmetric vibrations of the molecule will be particularly Raman active. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule.

Predicted Raman Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Strong |

| C=C stretch (aromatic ring) | 1580 - 1620 | Strong |

| C-Br stretch | 500 - 600 | Strong |

Note: Predicted data is based on typical group frequencies. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-resolution mass spectrometry is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By providing highly accurate mass measurements, HRMS distinguishes between molecules with the same nominal mass but different chemical formulas.

Isotopic Pattern Analysis for Bromine

A key characteristic in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. For this compound, this signature pattern would be a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation Pathway Elucidation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a wealth of information regarding bond lengths, bond angles, and intermolecular interactions.

Despite extensive searches of crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time. Therefore, the following sections outline the type of data that would be obtained from such an analysis.

Crystallographic Parameters and Unit Cell Analysis

A single-crystal X-ray diffraction experiment would yield the fundamental crystallographic parameters of this compound. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice. The data would be presented in a table similar to the one below.

| Crystallographic Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Molecular Conformation and Torsion Angle Determination

The analysis would also reveal the preferred conformation of the molecule in the solid state. This includes the precise measurement of torsion angles, which describe the rotation around single bonds. Key torsion angles for this compound would include those defining the orientation of the propanoic acid chain relative to the phenyl ring and the conformation of the carboxylic acid group.

Intermolecular Interactions and Crystal Packing Motifs

Understanding the intermolecular interactions is crucial for explaining the physical properties of a crystalline solid. In the case of this compound, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure would feature hydrogen bonding motifs, such as the formation of dimers between the carboxylic acid groups of adjacent molecules. Other potential intermolecular interactions could include halogen bonding involving the bromine atom and π-stacking between the aromatic rings. These interactions would dictate how the molecules pack together in the crystal lattice, influencing properties like melting point and solubility.

Computational and Theoretical Investigations of 3 2 Bromo 6 Methylphenyl Propanoic Acid

Theoretical Prediction of Spectroscopic Parameters

General methodologies for these types of predictions are well-established in the field of computational chemistry. Techniques such as ab initio calculations and Density Functional Theory (DFT) are commonly employed for these purposes. cymitquimica.com However, no studies applying these methods to 3-(2-Bromo-6-methylphenyl)propanoic acid could be located.

Ab Initio and DFT Calculation of NMR Chemical Shifts

No published data on the theoretical calculation of ¹H or ¹³C NMR chemical shifts for this compound were found. Such studies would typically involve geometry optimization of the molecule's structure followed by the application of a specific theoretical model (e.g., B3LYP functional) and basis set to calculate the nuclear shielding tensors.

Computed Vibrational Frequencies and Intensities

There are no available reports on the computed vibrational frequencies and intensities for this compound. A theoretical vibrational analysis would provide a predicted infrared and Raman spectrum, which could be used to interpret experimental spectroscopic data. This analysis relies on calculating the second derivatives of the energy with respect to nuclear positions to determine the force constants and subsequent vibrational modes. cymitquimica.com

Computational Studies of Reaction Mechanisms Involving this compound

Computational studies are instrumental in elucidating reaction mechanisms, identifying transition states, and calculating the energy barriers associated with chemical transformations. Despite the utility of these methods, no research focusing on the reaction mechanisms of this compound has been published.

Transition State Identification and Energy Barrier Calculations

No information is available regarding the identification of transition state structures or the calculation of energy barriers for reactions involving this compound. These calculations are crucial for understanding the kinetics and feasibility of a chemical process.

Reaction Pathway Elucidation for Key Chemical Transformations

No studies elucidating the reaction pathways for any chemical transformations of this compound were identified. Such research would map out the energetic landscape of a reaction, from reactants to products, through any intermediates and transition states.

Exploration of Chemical Reactivity and Transformative Potential of 3 2 Bromo 6 Methylphenyl Propanoic Acid

Reactivity at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the utility of 3-(2-bromo-6-methylphenyl)propanoic acid in creating diverse molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the aryl ring. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product. wikipedia.orglibretexts.org The reactivity of aryl bromides in these transformations is generally greater than that of aryl chlorides and less than that of aryl iodides. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl compounds. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and subsequent reductive elimination to give the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org Various palladium catalysts and ligands can be employed to facilitate this transformation, often under mild conditions. mdpi.comnih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium species and requires a base. wikipedia.orgnih.gov The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. youtube.com The choice of catalyst, ligands, and reaction conditions can influence the efficiency and stereoselectivity of the reaction. organic-chemistry.orgnih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction allows for the synthesis of arylalkynes and is valuable in the preparation of complex molecules, including pharmaceuticals and organic materials. wikipedia.orgnih.gov Copper-free variations of the Sonogashira coupling have also been developed. libretexts.orgorganic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Bond Formed | References |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | Aryl-Aryl | wikipedia.org, libretexts.org |

| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl | wikipedia.org, organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl | wikipedia.org, libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a nucleophile. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.orglibretexts.org While the methyl group on this compound is electron-donating, the carboxylic acid group can be considered moderately electron-withdrawing, potentially influencing the feasibility of SNAr reactions under specific conditions. The reaction generally proceeds via an addition-elimination mechanism. libretexts.org

Reductive Debromination and Radical Reactions

The carbon-bromine bond can be cleaved through reductive processes. Catalytic hydrogenation using palladium on carbon is a common method for the reductive dehalogenation of aryl bromides. organic-chemistry.orgthieme-connect.com This method is often selective, allowing for the removal of a bromo substituent in the presence of other functional groups. organic-chemistry.orgthieme-connect.com

The generation of aryl radicals from aryl bromides opens up another avenue of reactivity. nih.govlibretexts.orgnih.gov These highly reactive intermediates can participate in various bond-forming reactions. nih.govacs.org Methods for generating aryl radicals from aryl bromides include light-mediated processes and the use of radical initiators. acs.orgacs.orgoup.com Once formed, the aryl radical can undergo a range of transformations, including hydrogen atom abstraction or addition to multiple bonds. libretexts.org

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety of this compound provides a handle for a different set of chemical transformations, allowing for the synthesis of a variety of derivatives.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: This reaction involves the condensation of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form an ester. The reactivity in esterification can be influenced by the structure of the alcohol. ceon.rs For instance, the preparation of methyl and ethyl esters of similar propanoic acid derivatives is well-documented. orgsyn.orgnih.govnist.gov

Amidation: The formation of an amide bond involves the coupling of the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling reagents. Palladium-catalyzed methods have also been developed for the coupling of amines with aryl halides, which represents a different approach to forming C-N bonds. nih.govrsc.org

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, providing access to other important functional groups.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde can be challenging as the aldehyde is more easily reduced than the starting carboxylic acid. However, specific reagents and methods have been developed to achieve this transformation. One multi-step approach involves converting the carboxylic acid to a derivative that can be selectively reduced. nih.govresearchgate.net

Reduction to Alcohols: Carboxylic acids can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net Milder reducing agents such as borane (B79455) (BH₃) can also be effective. researchgate.net This transformation provides access to the corresponding 3-(2-bromo-6-methylphenyl)propan-1-ol.

Interactive Data Table: Reactivity of the Carboxylic Acid Group

| Reaction | Reagent(s) | Product Functional Group | References |

| Esterification | Alcohol, Acid Catalyst | Ester | ceon.rs |

| Amidation | Amine, Coupling Agent | Amide | nih.gov, rsc.org |

| Reduction to Aldehyde | Specific Reducing Agents | Aldehyde | nih.gov, researchgate.net |

| Reduction to Alcohol | LiAlH₄ or BH₃ | Primary Alcohol | nih.gov, researchgate.net |

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the phenyl ring is a site of significant reactivity, primarily due to the stability of the intermediate benzylic radical.

Benzylic Halogenation and Oxidation Reactions

The benzylic position of the methyl group is susceptible to free-radical halogenation. A common and effective reagent for this transformation is N-bromosuccinimide (NBS), typically used in the presence of a radical initiator such as AIBN or benzoyl peroxide, or under photochemical conditions. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.comchadsprep.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes competitive electrophilic aromatic bromination of the ring. masterorganicchemistry.com

The methyl group can also be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can achieve this transformation, converting the methyl group to a carboxyl group, which would yield 2-bromo-6-carboxybenzenepropanoic acid. libretexts.org Milder oxidation conditions can potentially lead to the formation of the corresponding aldehyde or alcohol. For instance, electrochemical methods have been developed for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the aldehydes. nih.gov

| Reaction | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | 3-(2-Bromo-6-(bromomethyl)phenyl)propanoic acid |

| Benzylic Oxidation | Potassium permanganate (KMnO4) | 2-Bromo-6-carboxybenzenepropanoic acid |

Functionalization via C-H Activation Methodologies

Direct functionalization of the benzylic C-H bonds offers a more atom-economical approach to introduce new functional groups. Palladium-catalyzed C-H activation has been extensively studied for this purpose. nih.gov These reactions often employ a directing group to guide the metal catalyst to the desired C-H bond. While the propanoic acid side chain itself is not a typical directing group for this transformation, the development of new ligands and catalytic systems is continually expanding the scope of non-directed C-H activation.

For instance, palladium-catalyzed reactions have been developed for the C-H arylation, alkenylation, and acyloxylation of toluene (B28343) and its derivatives. These methods often require an oxidant to regenerate the active palladium catalyst. The steric hindrance around the methyl group in this compound, due to the ortho-bromo substituent, could influence the feasibility and efficiency of such transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The substituted benzene (B151609) ring in this compound is a key platform for further functionalization through aromatic substitution reactions.

Regioselectivity and Electronic Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The methyl group is an activating group and an ortho-, para-director. The bromine atom is a deactivating group but is also an ortho-, para-director. The propanoic acid side chain is a deactivating group and a meta-director.

Given the substitution pattern, the directing effects of the methyl and bromo groups are synergistic, both directing towards the position para to the methyl group (and meta to the bromo group). The position ortho to the methyl group is sterically hindered by the adjacent bromo substituent. The propanoic acid side chain directs meta to itself, which would also favor substitution at the position para to the methyl group. Therefore, electrophilic substitution, such as nitration, is expected to occur predominantly at the 4-position of the phenyl ring. For example, nitration of 2-bromotoluene (B146081) has been shown to yield 2-bromo-6-nitrotoluene (B1266184) among other isomers. spu.edu

In the context of nucleophilic aromatic substitution (SNA_r), the reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (in this case, the bromide). wikipedia.orgmasterorganicchemistry.comlibretexts.orgnih.govkhanacademy.org The methyl group is electron-donating and the propanoic acid group is weakly deactivating, which does not strongly activate the ring for traditional SNA_r. Therefore, harsh reaction conditions would likely be required for a nucleophile to displace the bromide. The presence of the ortho-methyl group also provides significant steric hindrance to the approach of a nucleophile.

| Reaction Type | Reagent | Expected Major Product |

| Electrophilic Nitration | HNO3/H2SO4 | 3-(2-Bromo-6-methyl-4-nitrophenyl)propanoic acid |

Side-Chain Modifications and Elaborations

The propanoic acid side chain offers numerous possibilities for chemical modification. The carboxylic acid can be converted into a variety of derivatives. khanacademy.org For example, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. ceon.rsresearchgate.net The rate of esterification can be influenced by the steric hindrance around the carboxylic acid, which in this case is relatively low.

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl2), followed by reaction with an amine. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond.

The α- and β-positions of the propanoic acid side chain can also be functionalized, although this is generally less straightforward than modifications at the carboxyl group.

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | 1. SOCl2, 2. Amine | Amide |

| Amide Formation | Amine, DCC | Amide |

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search for scholarly articles and research data, it has been determined that there is insufficient specific information available in the public domain to generate a scientifically accurate article on the chemical compound “this compound” according to the provided detailed outline.

The search yielded general information regarding the compound's basic properties such as its molecular weight (243.1 g/mol ) and CAS number (1261861-12-4). cymitquimica.comsigmaaldrich.com However, no specific published research, detailed findings, or reaction data could be located that describe its use in the applications requested in the outline.

The required sections and subsections for the article are:

Applications of 3 2 Bromo 6 Methylphenyl Propanoic Acid As a Versatile Synthetic Intermediate

Role in the Total Synthesis of Complex Natural Products and Synthetic Targets

Development of Asymmetric Transformations Utilizing the Chiral Pool

While general synthetic methods exist for creating arylalkanoic acids, mdpi.com indoles, nih.govorganic-chemistry.org quinolines, nih.goviipseries.orgorganic-chemistry.org pyridines, orgsyn.org benzofurans, organic-chemistry.orgnih.gov and thiophenes, orgsyn.org and for conducting multi-component nih.gov and total synthesis, nih.govnih.gov none of the retrieved sources document the specific use of 3-(2-Bromo-6-methylphenyl)propanoic acid as a starting material or intermediate for these purposes.

The creation of an article that strictly adheres to the requested outline would necessitate the fabrication of research findings, reaction schemes, and data tables, which is not possible. Therefore, in the interest of maintaining scientific accuracy and adhering to the instruction not to introduce information outside of verified sources, the article cannot be generated at this time.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a lead compound to understand how its chemical structure relates to its biological activity. This compound is an ideal candidate for such studies due to its distinct regions for chemical modification.

Systematic Modifications of the Aromatic Ring Substituents

The bromo and methyl substituents on the phenyl ring are key targets for modification to probe their influence on biological activity. The bromine atom, in particular, can be replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, to explore the impact of electronics and sterics at this position.

The methyl group, while less reactive, also plays a crucial role in defining the molecule's conformation and interaction with biological targets. Variations of this group, such as replacing it with larger alkyl groups or other functional moieties, could provide valuable insights into the spatial requirements of a potential binding pocket.

Table 1: Hypothetical Derivatives for Aromatic Ring SAR Studies

| Derivative | Modification | Potential Rationale for Synthesis |

|---|---|---|

| 3-(2-Amino-6-methylphenyl)propanoic acid | Replacement of bromine with an amino group | To introduce a hydrogen bond donor and explore interactions with specific residues in a biological target. |

| 3-(2-Cyano-6-methylphenyl)propanoic acid | Replacement of bromine with a cyano group | To act as a hydrogen bond acceptor or a metabolic handle. |

| 3-(2-Phenyl-6-methylphenyl)propanoic acid | Suzuki coupling to introduce a phenyl group | To investigate the effect of increased steric bulk and potential pi-stacking interactions. |

Elaboration and Diversification of the Propanoic Acid Chain

Furthermore, the length of the alkyl chain can be extended or shortened to modulate the distance between the aromatic ring and the terminal functional group. The introduction of substituents along the chain can also influence the molecule's flexibility and binding affinity.

Table 2: Illustrative Derivatives for Propanoic Acid Chain Modification

| Derivative | Modification | Potential Rationale for Synthesis |

|---|---|---|

| 3-(2-Bromo-6-methylphenyl)propan-1-ol | Reduction of the carboxylic acid | To determine if the acidic functionality is essential for biological activity. |

| N-Benzyl-3-(2-bromo-6-methylphenyl)propanamide | Amide formation with benzylamine | To explore the impact of replacing the carboxylic acid with a neutral amide and to introduce additional steric bulk. |

| 4-(2-Bromo-6-methylphenyl)butanoic acid | Chain extension | To optimize the positioning of the acidic group relative to the aromatic ring. |

Potential Applications in Advanced Materials and Polymer Chemistry

The unique structural features of this compound also suggest its potential as a monomer or a precursor for the synthesis of advanced materials and polymers. The carboxylic acid functionality can be utilized in step-growth polymerization to form polyesters or polyamides. The presence of the bromo-aromatic ring offers opportunities for post-polymerization modification via cross-coupling reactions, allowing for the tuning of the material's properties.

The rigid, substituted phenyl ring could be incorporated into polymer backbones to enhance thermal stability and influence the material's morphology. The bromine atom could also serve as a site for the introduction of flame-retardant properties or as a handle for grafting other polymer chains. While no specific research has been published to date, the foundational chemistry for these applications is well-established, pointing to a promising area for future investigation.

Future Research Directions and Emerging Opportunities for 3 2 Bromo 6 Methylphenyl Propanoic Acid

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of a bromine atom on the aromatic ring of 3-(2-bromo-6-methylphenyl)propanoic acid makes it an ideal candidate for cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. However, the steric hindrance imposed by the ortho-methyl group presents a significant challenge. Future research will likely focus on developing novel catalytic systems that can overcome this steric barrier to achieve high efficiency and selectivity.

Palladium- and nickel-based catalysts are workhorses in cross-coupling reactions. For sterically hindered substrates, the development of specialized phosphine (B1218219) ligands is crucial. organic-chemistry.org For instance, new carbazolyl-derived phosphine ligands have shown remarkable success in the amination of sterically congested aryl chlorides, suggesting their potential applicability to the bromo-analogue, this compound. organic-chemistry.org Similarly, palladium-phosphinous acid catalysts have proven effective in the Kumada-Corriu cross-coupling of ortho-substituted aryl halides, a method that could be adapted for this compound. organic-chemistry.org

Beyond traditional cross-coupling, C-H activation offers a more atom-economical approach to functionalization. Iridium complexes have demonstrated the ability to selectively activate ortho-C-H bonds in alkylarenes, a strategy that could potentially be applied to the methyl group or the aromatic ring of this compound. nih.gov Ruthenium-catalyzed C-H arylation using visible light is another promising avenue for forming new bonds at room temperature. rsc.org

| Catalyst System | Potential Application | Key Advantage |

| Palladium/Carbazolyl-phosphine | C-N Cross-coupling (Amination) | Overcomes steric hindrance |

| Palladium/Phosphinous acid | C-C Cross-coupling (Kumada-Corriu) | High yields for hindered biaryls |

| Iridium(I) complexes | ortho-C-H Activation | High regioselectivity |

| Ruthenium/Visible light | C-H Arylation | Mild reaction conditions |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a significant area of future development.

The synthesis of structurally related arylpropanoic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), has been successfully translated to flow processes. up.ac.za These established protocols for reactions like bromination and nucleophilic substitution under flow conditions could be adapted for the synthesis of this compound and its derivatives. up.ac.za For example, the use of packed-bed reactors with polymer-bound reagents can make processes like bromination greener and safer. up.ac.za

Automated synthesis platforms, which combine robotics with chemical reactors, are revolutionizing chemical discovery by enabling high-throughput synthesis and optimization. sigmaaldrich.comresearchgate.netyoutube.com These systems can rapidly explore a wide range of reaction conditions and coupling partners, accelerating the discovery of new derivatives of this compound with desired properties. The use of pre-filled reagent cartridges for common reactions like Suzuki coupling and amide bond formation in automated synthesizers would streamline the derivatization of this compound. sigmaaldrich.com

Exploration of Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, future research will aim to develop more sustainable synthetic routes that minimize waste, use less hazardous reagents, and employ renewable resources.

One area of focus is the use of environmentally benign catalysts and reaction media. For instance, copper-catalyzed ipso-bromination of arylboronic acids using oxone/KBr in water offers a green alternative to traditional bromination methods. organic-chemistry.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key goal. acs.org Metal single-atom catalysts on supports like carbon nitride are emerging as a promising platform for sustainable catalysis. acs.org

The use of alternative energy sources, such as concentrated solar radiation for benzylic bromination, can also contribute to more sustainable processes by reducing the reliance on conventional energy inputs. researchgate.net Furthermore, exploring catalytic decarboxylative halogenation of the corresponding carboxylic acid could provide an alternative route to bromoarenes. organic-chemistry.org

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational techniques will play a pivotal role in elucidating the intricate details of reactions involving this compound.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and advanced mass spectrometry techniques can provide detailed structural information and help to identify transient intermediates in catalytic cycles. For instance, in situ spectroscopic monitoring can track the progress of a reaction in real-time, providing valuable kinetic data.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. DFT can be used to model transition states, calculate activation energies, and predict the regioselectivity of reactions. rsc.org For example, computational studies can help to understand why a particular ligand is effective in a cross-coupling reaction or how a substrate binds to a catalyst's active site. acs.orgrsc.org Such insights are crucial for the rational design of more efficient and selective catalysts for the transformation of sterically hindered molecules like this compound.

Investigation of Interactions with Biological Targets (excluding therapeutic and safety aspects)

While excluding direct therapeutic applications, the interaction of this compound and its derivatives with biological macromolecules is a fascinating area of fundamental research. Small molecules are invaluable as chemical probes to explore biological processes and validate the function of proteins and other potential drug targets. nih.gov

The this compound scaffold could serve as a starting point for the design of chemical probes. The propanoic acid moiety is a common feature in molecules that interact with certain enzymes, such as cyclooxygenases (as seen in NSAIDs like ibuprofen). The bromo- and methyl-substituents provide handles for further chemical modification to enhance binding affinity and selectivity for a target protein. For example, the bromine atom can be replaced with other functional groups via cross-coupling reactions to explore the chemical space around a binding pocket.

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays can be used to quantify the binding affinity and kinetics of these small molecules with purified proteins. acs.org For instance, studies on how phenylpropanoic acid derivatives bind to enzymes like glycogen (B147801) synthase kinase 3 (GSK-3) have revealed key electrostatic and hydrophobic interactions. wikipedia.org Similar studies with derivatives of this compound could uncover novel interactions with a range of biological targets. Furthermore, such compounds could be used as fragments in fragment-based drug discovery, where small, low-affinity binders are identified and then optimized into more potent molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Bromo-6-methylphenyl)propanoic acid, and how can purity be optimized?

- Answer : Synthesis typically involves a multi-step approach:

Friedel-Crafts alkylation : Introduce the methyl and bromine groups on the phenyl ring using AlCl₃ as a catalyst .

Carboxylic acid formation : Hydrolyze intermediates (e.g., nitriles or esters) under acidic/basic conditions.

- Optimization :

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

- Yield enhancement : Adjust stoichiometry of brominating agents (e.g., NBS) and reaction time (12–24 hrs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

- Answer : The bromine at the ortho position (relative to methyl) acts as a good leaving group, enabling nucleophilic aromatic substitution (NAS) with amines/thiols. Example:

- Reaction : React with NaN₃ in DMF at 80°C to replace Br with an azide group .

- Mechanistic Insight : Bromine’s electronegativity increases ring electrophilicity, accelerating NAS .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to enzyme targets?

- Answer :

- Docking studies : Use AutoDock Vina with protein structures (e.g., cyclooxygenase-2) to simulate ligand-receptor interactions. Focus on bromine’s hydrophobic interactions and carboxylate’s hydrogen bonding .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .

- Validation : Compare computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies resolve contradictory bioactivity data across cell-based vs. cell-free assays?

- Answer : Contradictions may arise from:

- Membrane permeability : The carboxylic acid group may limit cellular uptake. Use methyl ester prodrugs to enhance permeability .

- Metabolic instability : Perform LC-MS to identify metabolites in cell lysates .

- Off-target effects : Run selectivity panels (e.g., kinase profiling) to rule out non-specific binding .

Q. How can reaction conditions be optimized for regioselective functionalization of the phenyl ring?

- Answer :

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.